molecular formula C7H4Br2ClNO2 B15224232 1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene

Cat. No.: B15224232
M. Wt: 329.37 g/mol
InChI Key: LLBHEYFZHQBGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene is an organic compound with the molecular formula C7H4Br2ClNO2 It is a derivative of benzene, featuring bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. One common method involves the following steps:

    Bromination: Benzene is first brominated to form bromobenzene.

    Chlorination: Bromobenzene is then chlorinated to introduce the chlorine atom at the desired position.

    Nitration: The chlorinated bromobenzene undergoes nitration to introduce the nitro group.

    Bromomethylation: Finally, the compound is subjected to bromomethylation to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar steps as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 1-amino-4-(bromomethyl)-2-chloro-5-nitrobenzene.

    Oxidation: Formation of 1-bromo-4-(carboxymethyl)-2-chloro-5-nitrobenzene.

Scientific Research Applications

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(bromomethyl)-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Bromo-4-(bromomethyl)-2-nitrobenzene:

    1-Bromo-4-(bromomethyl)-2-chloro-5-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.

Uniqueness

1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro functional groups on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C7H4Br2ClNO2

Molecular Weight

329.37 g/mol

IUPAC Name

1-bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene

InChI

InChI=1S/C7H4Br2ClNO2/c8-3-4-1-6(10)5(9)2-7(4)11(12)13/h1-2H,3H2

InChI Key

LLBHEYFZHQBGJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.